crystal structure and x-ray diffraction of 2-chloro-7,8-dimethylquinazolin-4(1H)-one
crystal structure and x-ray diffraction of 2-chloro-7,8-dimethylquinazolin-4(1H)-one
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Chloro-7,8-dimethylquinazolin-4(1H)-one
Abstract
Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of a novel quinazolinone derivative, using 2-chloro-7,8-dimethylquinazolin-4(1H)-one as a representative model. We will explore the synthesis and crystallization, the principles and workflow of single-crystal X-ray diffraction (SCXRD), and the subsequent analysis of the crystal structure with a focus on intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in the design and development of new therapeutic agents.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in drug discovery.[2] This scaffold is present in numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[5] The therapeutic potential of quinazolinone derivatives is broad, with applications as anticancer[6], anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][4] The biological activity is intimately linked to the molecule's three-dimensional structure, which governs its ability to bind to specific biological targets like enzymes and receptors. Therefore, a precise understanding of the molecular geometry, conformation, and intermolecular interactions within the crystalline state is paramount for structure-activity relationship (SAR) studies and rational drug design.[6] Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information at the atomic level.[7][8][9]
Synthesis and Crystallization
While the specific synthesis for 2-chloro-7,8-dimethylquinazolin-4(1H)-one is not widely documented, a plausible synthetic route can be devised based on established methods for analogous quinazolinone derivatives. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative.
Proposed Synthesis of 2-Chloro-7,8-dimethylquinazolin-4(1H)-one
A potential synthetic pathway could start from 2-amino-3,4-dimethylbenzoic acid. The synthesis would likely proceed in two key steps:
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Cyclization to form the quinazolinone core: Reacting 2-amino-3,4-dimethylbenzoic acid with a suitable cyclizing agent, such as formamide or urea, would yield 7,8-dimethylquinazolin-4(1H)-one.
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Chlorination: The resulting quinazolinone can then be chlorinated at the 2-position. This is often achieved by refluxing with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline or using another suitable chlorinating agent.[10][11]
Protocol for Growing Single Crystals
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[7] The goal is to encourage the slow formation of a well-ordered crystal lattice from a supersaturated solution.
Step-by-Step Crystallization Protocol:
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Purity Assessment: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystallization or lead to poorly ordered crystals. Recrystallization or column chromatography may be necessary.
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Solvent Screening: The choice of solvent is crucial.[12] A good solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.
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Test the solubility of 2-chloro-7,8-dimethylquinazolin-4(1H)-one in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
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Slow Evaporation Method:
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Dissolve the compound in a suitable solvent to create a near-saturated solution in a clean vial.
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Loosely cap the vial or cover it with parafilm perforated with a few small holes.
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Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
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Slow Cooling Method:
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Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating in a water bath).
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Ensure all solid material is dissolved.
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Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) in a refrigerator. The gradual decrease in solubility should induce crystallization.
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Vapor Diffusion (Hanging or Sitting Drop):
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This technique is particularly useful for small quantities of material.
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Hanging Drop: A drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).
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Sitting Drop: The drop of the compound solution is placed on a post within a sealed well containing the reservoir solution.
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Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and leading to crystallization.
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Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions[8]), they must be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage and stop further solvent movement.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][13] A beam of X-rays is directed at a single crystal, and the resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the atomic structure.[13]
Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. Data is typically collected at a low temperature (around 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays (e.g., from a Mo or Cu source[8]), and a detector records the positions and intensities of the diffracted beams.[13] A full dataset may consist of hundreds of images taken at different crystal orientations.[13]
Data Processing: From Images to Intensities
The raw diffraction images are processed to yield a list of reflection intensities. This involves several computational steps:[14][15]
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Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal's Bravais lattice. This step also helps to identify the crystal's symmetry, or space group.[13]
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Integration: The intensity of each diffraction spot is measured. The software calculates the total intensity for each reflection, subtracting the background noise.[14]
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Scaling and Merging: The intensities from all the collected images are scaled to a common reference to account for experimental variations. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data.[14] The quality of the data is assessed at this stage using statistics like R-merge.
Structure Solution and Refinement
The ultimate goal is to generate an electron density map from the diffraction data, from which the atomic positions can be determined.
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Structure Solution (The Phase Problem): The diffraction data provides the intensities (amplitudes) of the scattered waves, but the phase information is lost. The "phase problem" is the challenge of recovering this lost information. For small molecules like 2-chloro-7,8-dimethylquinazolin-4(1H)-one, this is typically solved using direct methods, which are statistical methods that can predict the phases directly from the intensity data.[13]
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Structure Refinement: Once an initial model of the structure is obtained, it is refined to better fit the experimental data.[16][17] This is an iterative process of least-squares minimization, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (from the experiment) and the calculated structure factors (from the model).[17] The quality of the fit is monitored by the R-factor (or R1); a lower R-factor indicates a better fit. The free R-factor (R-free) is used to validate the refinement process and avoid overfitting the data.[16]
Table 1: Representative Crystallographic Data for a Novel Quinazolinone Derivative
| Parameter | Example Value |
| Chemical formula | C₁₀H₉ClN₂O |
| Formula weight | 208.65 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 9.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 975.4 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.42 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected | 8500 |
| Independent reflections | 2100 |
| R-int | 0.035 |
| Final R1 [I > 2σ(I)] | 0.042 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information beyond simple atomic connectivity.
Molecular Geometry
The precise bond lengths, bond angles, and torsion angles can be determined. This data is crucial for understanding the molecule's conformation. For instance, in related 2,3-dihydroquinazolin-4(1H)-ones, the heterocyclic ring often adopts an envelope conformation.[5] The planarity of the quinazolinone ring system and the orientation of the substituents (chloro and dimethyl groups) can be precisely defined.
Intermolecular Interactions and Crystal Packing
The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are critical for understanding the material's physical properties and can provide insights into how the molecule might interact with a biological receptor.
Hirshfeld Surface Analysis:
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[18][19][20][21] This method defines a surface around a molecule in a crystal where the electron density contribution from the molecule is equal to the contribution from all its neighbors.[18]
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The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[18][19]
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2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). They provide a quantitative breakdown of the types of interactions present (e.g., H···H, C-H···O, N-H···Cl) and their relative contributions to the overall crystal packing.[19][20][21] For many organic molecules, H···H contacts are the most abundant.[19][20][21]
Conclusion
The determination of the crystal structure of 2-chloro-7,8-dimethylquinazolin-4(1H)-one, or any novel quinazolinone derivative, is a multi-step process that combines careful synthesis and crystallization with sophisticated X-ray diffraction techniques and computational analysis. The resulting atomic-level structural information is invaluable for the field of drug discovery. It provides a definitive confirmation of the molecular structure, reveals its preferred conformation, and offers deep insights into the intermolecular forces that govern its solid-state properties and potential biological interactions. By following the rigorous protocols outlined in this guide, researchers can unlock the structural secrets of these potent therapeutic agents, paving the way for the design of next-generation pharmaceuticals with enhanced efficacy and specificity.
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